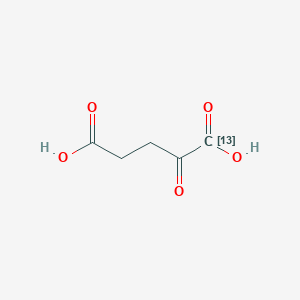

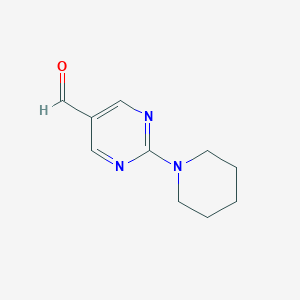

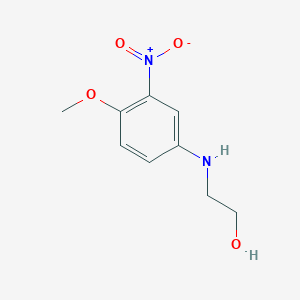

2-Piperidin-1-yl-pyrimidine-5-carbaldehyde

Vue d'ensemble

Description

The compound 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde is a pyrimidine derivative that is of interest due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The pyrimidine moiety is a common structural framework in many pharmaceuticals and biologically active molecules, making derivatives such as 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde valuable for further chemical modifications and drug development .

Synthesis Analysis

Several methods for synthesizing piperidine and pyrimidine derivatives have been reported. One approach involves the proline-catalyzed asymmetric α-amination of aldehydes followed by reductive amination, which can be used to synthesize 2-aminomethyl and 3-amino piperidines with good enantioselectivity . Another method describes the one-pot oxidative decarboxylation-β-iodination of amino acids to yield 2,3-disubstituted piperidines, which can be further manipulated to create bicyclic systems . Additionally, a practical synthesis involving the conversion of commercially available precursors through telescoped steps has been developed for piperidin-4-yloxy pyrimidine derivatives, which are key intermediates in the preparation of kinase inhibitors .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the potential for various substituents and stereochemistry. For instance, a three-dimensional hydrogen-bonded framework has been observed in certain pyrimidine-5-carbaldehyde derivatives, highlighting the importance of non-covalent interactions in the solid-state structure of these compounds . The stereochemistry of substituted piperidines and pyrrolidines can be controlled using biocatalytic cascades, which allow for the synthesis of enantiomerically pure chiral molecules .

Chemical Reactions Analysis

Piperidine and pyrimidine derivatives can undergo a variety of chemical reactions. For example, cyclocondensation reactions have been used to synthesize pyrido[2,3-d]pyrimidines . Piperidine derivatives have also been shown to be versatile intermediates for the synthesis of isoxazolo[4,5-d]pyrimidine scaffolds with potent antitumor activities . Furthermore, reactions with hydrazines, alkylamines, and active methylene compounds have been employed to produce hydrazones, Schiff bases, and fused pyrimidine derivatives, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde and related compounds are influenced by their functional groups and molecular structure. For instance, the introduction of a piperidinyl group can affect the solubility and reactivity of the molecule . The presence of substituents such as fluorine or methoxy groups can also impact the electronic structure and hydrogen bonding capabilities of the pyrimidine ring, which in turn can influence the compound's biological activity and interaction with other molecules .

Applications De Recherche Scientifique

1. Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment

- Application Summary: A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD). These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .

- Methods of Application: The bioactivities of these compounds were evaluated by the Ellman’s method . Among them, compound 6g exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 μM .

- Results: Compound 6g was a selective AChE inhibitor, and its mechanism of inhibition against AChE was analyzed by the kinetic study . The result indicated that compound 6g was the mixed-type inhibitor of competitive inhibition and non-competitive inhibition .

2. Broad-Spectrum Antiviral Agents

- Application Summary: The objective was to synthesize new isatin derivatives as broad-spectrum antiviral agents and assess their activities using in vitro and in silico approaches .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained were not specified in the source .

3. Piperidine Derivatives in Drug Design

- Application Summary: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application: The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

4. Pyrimidine Derivatives as Antioxidants

- Application Summary: Pyrimidine derivatives present diverse biological activities including antioxidant and anticancer activities and can be considered as privileged scaffolds in drug discovery for the treatment of various diseases .

- Methods of Application: Piperidine pyrimidine amides have gained significant attention due to their enzymatic inhibitory activity .

- Results: The specific results or outcomes obtained were not specified in the source .

5. Functionalized Chemoselective Piperidine Synthesis

- Application Summary: Usuki et al. proposed an interesting example of functionalized chemoselective piperidine synthesis combining multiple stages in one .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not specified in the source .

6. Inhibitors of Collagen Prolyl-4-Hydroxylase

- Application Summary: The result of the hydroxyproline assay displayed that certain compounds are potent inhibitors of collagen prolyl-4-hydroxylase .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not specified in the source .

Orientations Futures

The future directions for research on 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde and similar compounds are likely to focus on their therapeutic potentials. Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, and antipsychotic agents . Further studies could explore these potentials in more depth.

Propriétés

IUPAC Name |

2-piperidin-1-ylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-8-9-6-11-10(12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYSOZHCSGJKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390287 | |

| Record name | 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidin-1-yl-pyrimidine-5-carbaldehyde | |

CAS RN |

149806-11-1 | |

| Record name | 2-(1-Piperidinyl)-5-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149806-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)